Diethylcadmium

Description

Historical Evolution of Organometallic Chemistry and Cadmium Derivatives

The study of organometallic compounds, substances containing at least one chemical bond between a carbon atom and a metal, has a rich history that laid the groundwork for understanding compounds like diethylcadmium. This field has evolved from early, often serendipitous, discoveries to sophisticated synthetic methodologies and catalytic applications.

Early Developments in Organometallic Synthesis

The genesis of organometallic chemistry can be traced back to the 18th century with Louis Claude Cadet de Gassicourt's isolation of cacodyl (B8556844), an organoarsenic compound, in 1757. wikipedia.orglibretexts.org This marked the first deliberate synthesis of an organometallic compound, albeit involving a metalloid rather than a true metal. A pivotal moment arrived in 1827 when William Christopher Zeise prepared the platinum-ethylene complex, known as Zeise's salt, which represented the first organometallic compound involving a transition metal. wikipedia.orglibretexts.orgbritannica.com

The mid-19th century witnessed significant advancements with Edward Frankland's synthesis of diethylzinc (B1219324) in 1848, a compound that proved highly valuable in organic synthesis. wikipedia.orgbritannica.comuga-editions.comwikipedia.org Frankland's work established the utility of organometallic reagents derived from main-group metals. Further milestones included Ludwig Mond's discovery of nickel carbonyl, Ni(CO)₄, in 1890, which opened the field of metal carbonyl chemistry. wikipedia.orguga-editions.com The early 20th century saw the widespread adoption and development of organomagnesium compounds, or Grignard reagents, by Victor Grignard, revolutionizing synthetic organic chemistry and earning him a Nobel Prize. wikipedia.orglibretexts.org These foundational discoveries established the principles of carbon-metal bond formation and the reactivity patterns of various organometallic species.

Pioneering Synthesis of this compound and Related Compounds

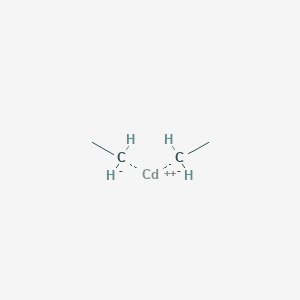

The systematic investigation into organocadmium compounds began in the early 20th century. Dimethylcadmium (B1197958) ((CH₃)₂Cd) and this compound ((C₂H₅)₂Cd) were first reported in 1917 by Erich Krause. wikipedia.orgwikiwand.comchemeurope.comwikipedia.org These early syntheses established the fundamental methods for preparing simple alkylcadmium compounds.

The general approach to synthesizing organocadmium compounds involves transmetalation reactions or exchange reactions between an alkylating agent and a cadmium salt. A classic and frequently cited method for the preparation of this compound involves the reaction of cadmium bromide (CdBr₂) with two equivalents of the Grignard reagent, ethylmagnesium bromide (C₂H₅MgBr), typically carried out in an anhydrous diethyl ether solvent. wikipedia.orgwikiwand.comchemeurope.com This reaction yields this compound and magnesium bromide as a byproduct.

Other related organocadmium compounds were also synthesized during this period. For instance, diphenylcadmium ((C₆H₅)₂Cd) could be prepared through the reaction of phenyllithium (B1222949) with cadmium bromide. wikipedia.org The development of these early organocadmium compounds provided chemists with new reagents for organic synthesis, although their handling required careful attention due to their sensitivity.

Table 1: Key Figures and Discoveries in Early Organometallic Chemistry

| Chemist/Figure | Year (approx.) | Key Contribution/Discovery | Related Compound/Area |

| Louis Claude Cadet de Gassicourt | 1757 | Isolation of cacodyl (organoarsenic compound) | Organoarsenic compounds |

| William Christopher Zeise | 1827 | Synthesis of Zeise's salt (first Pt-olefin complex) | Platinum-ethylene complexes |

| Edward Frankland | 1848 | Synthesis of diethylzinc (first organozinc compound) | Organozinc compounds |

| Ludwig Mond | 1890 | Discovery of nickel carbonyl | Metal carbonyls |

| Victor Grignard | ~1900 | Development of Grignard reagents (organomagnesium compounds) | Organomagnesium compounds |

| Erich Krause | 1917 | First report of dimethylcadmium and this compound | Organocadmium compounds |

| Henry Gilman | 1936 | Use of organocadmium compounds for ketone synthesis | Ketone synthesis |

Contemporary Significance of this compound in Chemical Science

While the historical synthesis of this compound established its existence and initial reactivity, its contemporary significance in chemical science is largely defined by its specific applications and the understanding gained from its study, tempered by its inherent properties.

This compound, along with other organocadmium compounds, found utility in organic synthesis primarily due to their selective reactivity. A notable application, pioneered by Henry Gilman in 1936, was their use in the conversion of acyl chlorides to ketones. wikipedia.orgwikiwand.comchemeurope.com This reaction was particularly advantageous because organocadmium reagents are less nucleophilic than their organozinc or Grignard counterparts. Consequently, they would react with acyl chlorides to form ketones without further reacting with the ketone product to yield tertiary alcohols, a common issue with more reactive organometallic reagents. This selectivity made organocadmium compounds valuable for synthesizing specific ketone structures. wikipedia.orgwikiwand.comchemeurope.com

In materials science, dimethylcadmium, a related compound, has been employed in the synthesis of colloidal nanocrystals of II-VI semiconductor materials, such as cadmium selenide (B1212193) (CdSe). wikipedia.orgwikiwand.comebi.ac.uk However, the significant toxicity and volatility associated with cadmium compounds, including this compound and dimethylcadmium, have prompted researchers to explore alternative, less hazardous precursors, such as cadmium oxide, for these applications. wikipedia.orgwikiwand.com

Research also continues in the theoretical and computational realms. Quantum chemical calculations have been performed on this compound to investigate its electronic structure and predict properties like cadmium-113 (B1200676) chemical shifts, contributing to a deeper understanding of bonding and spectroscopy in organometallic systems. researchgate.net Studies have also examined the autoxidation of this compound, revealing the formation of reversible complexes with oxygen and subsequent transformation into peroxycadmium species, shedding light on the reactivity of the cadmium-carbon bond with oxidants. researchgate.net

Despite its historical utility, the limited synthetic applications of this compound in modern chemistry are largely due to its hazardous nature, leading to a preference for safer reagents and methodologies. Nevertheless, its study has contributed to the broader understanding of organometallic reactivity and synthesis.

Properties

IUPAC Name |

cadmium(2+);ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Cd/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYLYGDHTIVYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883454 | |

| Record name | Cadmium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-02-9 | |

| Record name | Cadmium, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium, diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Diethylcadmium

Fundamental Reactivity Patterns and Comparative Analysis

Nucleophilicity Profile of Diethylcadmium vs. Other Organometallics (e.g., Organozinc, Grignard Reagents)

The reactivity of organometallic compounds is intrinsically linked to the polarity of the carbon-metal bond. In the case of this compound, the carbon-cadmium (C-Cd) bond possesses a significant degree of covalent character, rendering the ethyl groups less nucleophilic than those in more reactive organometallics like organozinc compounds and Grignard reagents. wikipedia.orgchemeurope.com The electronegativity of cadmium is higher than that of zinc and magnesium, leading to a less polarized C-Cd bond and consequently, a lower carbanionic character on the alkyl group compared to the carbon-zinc (C-Zn) bond. libretexts.org

This reduced nucleophilicity is a defining characteristic of this compound and dictates its synthetic utility. wikipedia.org While Grignard (R-MgX) and organolithium (R-Li) reagents are highly reactive and will readily add to a wide range of carbonyl compounds, including ketones and esters, this compound exhibits a more subdued and selective reactivity profile. quora.comwikipedia.org Organozinc compounds are generally less reactive than Grignard reagents, and organocadmium compounds are even less nucleophilic than their zinc analogs. wikipedia.orgchemeurope.comwikipedia.org This hierarchy of reactivity is crucial for achieving selective transformations in organic synthesis. For instance, a direct comparison has shown that diethylzinc (B1219324) reacts with carbonyl groups approximately 3.5 times faster than this compound, highlighting the latter's moderated reactivity. designer-drug.com

| Organometallic Reagent Type | General Formula | Relative Nucleophilicity/Reactivity | Primary Reaction with Ketones |

|---|---|---|---|

| Grignard Reagents | R-MgX | High | Forms Tertiary Alcohols |

| Organozinc Compounds | R₂Zn | Moderate | Adds to Ketones (often requires catalysis) |

| Organocadmium Compounds (e.g., this compound) | R₂Cd | Low | Generally unreactive or very slow reaction |

Thermochemical Stability and Reactivity Trends in Organocadmium Systems

Organocadmium compounds, including this compound, are generally sensitive to air, moisture, and light. wikipedia.org Following general periodic trends for many main-group elements, the thermal stability of organometallic compounds tends to decrease down a group. britannica.com This suggests that the C-Cd bond is weaker than the C-Zn bond, rendering this compound less thermally stable than diethylzinc. While alkylzinc compounds are often pyrophoric and hydrolyze readily, alkylcadmium compounds tend to react more slowly with air. libretexts.org

The stability of organocadmium compounds can be enhanced. For example, perfluorinated alkyl and alkenyl derivatives of cadmium show improved thermal stability compared to their non-fluorinated counterparts. wikipedia.org This increased stability is a common feature in organometallic chemistry, where electron-withdrawing groups can strengthen the carbon-metal bond.

Carbonyl Addition Reactions of this compound

Selective Ketone Synthesis from Acyl Chlorides

The most significant application of this compound in organic synthesis is the preparation of ketones from acyl chlorides. lscollege.ac.in This reaction, first reported by Henry Gilman, leverages the moderate reactivity of organocadmium reagents. wikipedia.org Unlike Grignard reagents, which typically react with an acyl chloride to form a ketone and then immediately undergo a second addition to yield a tertiary alcohol, this compound's reaction selectively stops at the ketone stage. wikipedia.orgquora.com

The reaction is highly effective; for example, the treatment of acetyl chloride with this compound yields butanone (ethyl methyl ketone) with high efficiency. askfilo.comdoubtnut.com This selectivity stems from the fact that the resulting ketone product is significantly less reactive than the starting acyl chloride toward the organocadmium reagent. designer-drug.com this compound reacts very slowly with isolated ketone carbonyls, preventing the secondary addition reaction that plagues similar syntheses using more powerful organometallics. designer-drug.com

| Acyl Chloride | Organocadmium Reagent | Ketone Product | Reference |

|---|---|---|---|

| Acetyl chloride | This compound | Butanone (Ethyl methyl ketone) | askfilo.com, doubtnut.com |

| β-carbomethoxypropionyl chloride | Diisoamylcadmium | Methyl 4-keto-7-methyloctanoate | wikipedia.org, chemeurope.com |

| Benzoyl chloride | This compound | Propiophenone | General Reaction |

Mechanistic Elucidation of Acyl Chloride Alkylation

The mechanism for the formation of ketones from acyl chlorides and this compound proceeds via a nucleophilic acyl substitution pathway. doubtnut.comdoubtnut.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the ethyl groups from this compound on the electrophilic carbonyl carbon of the acyl chloride. doubtnut.comdoubtnut.com

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate. doubtnut.com

Elimination of Leaving Group: The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group. doubtnut.comdoubtnut.com

The resulting products are the ketone and an ethylcadmium chloride species, which can react further or be quenched during workup. The key to the reaction's success is that the ketone product is a weaker electrophile than the initial acyl chloride, and the mild nucleophilicity of this compound is insufficient to attack the ketone at an appreciable rate. designer-drug.com

Influence of Halide Salts on Reaction Selectivity and Rate

The remarkable selectivity of the ketone synthesis is highly dependent on the purity of the this compound reagent, specifically the absence of halide salts. wikipedia.orgchemeurope.com this compound is often prepared in situ from the reaction of a Grignard reagent with a cadmium halide, such as cadmium chloride (CdCl₂). This preparation generates magnesium halides as a byproduct. wikipedia.org

The presence of these halide salts (e.g., MgBr₂, MgCl₂) significantly alters the reactivity of the organocadmium species. wikipedia.orgchemeurope.comlscollege.ac.in Halides coordinate to the cadmium center, forming a more nucleophilic "ate complex" (e.g., [R₂CdX]⁻ M⁺). wikipedia.orglscollege.ac.in This salt-activated reagent is much more reactive and less selective, readily attacking the ketone product and leading to the formation of tertiary alcohols, thereby diminishing the yield of the desired ketone. chemeurope.comlscollege.ac.in Therefore, to ensure high selectivity for ketone formation, it is crucial to use pre-formed, salt-free this compound or to perform the reaction under conditions that minimize the influence of these activating halide salts. wikipedia.orgrsc.org

Rearrangement Pathways Involving this compound Precursors

Detailed studies and specific examples of intramolecular rearrangements involving the migration of an aryl group directly within an aryl cadmium system are not extensively documented in the scientific literature. While rearrangement reactions are a major class of transformations in organic chemistry, including 1,2-aryl migrations in carbocation and radical intermediates, their specific occurrence in stable organocadmium compounds appears to be rare or not a focal point of significant research. nih.govrsc.orgwiley-vch.de The chemistry of organocadmium compounds has been less explored than that of other organometallics due to their toxicity and more limited synthetic applications. wikipedia.org

Given the scarcity of data on intramolecular rearrangements in aryl cadmium systems, a discussion of factors influencing product distribution is speculative and must be extrapolated from general principles of rearrangement reactions. In typical organic rearrangements, the product distribution is governed by a combination of thermodynamic and kinetic factors.

Thermodynamic Stability: Rearrangements, such as those involving carbocations, generally proceed to form a more stable intermediate. pku.edu.cn For instance, a primary carbocation will readily rearrange to a secondary or tertiary carbocation via a hydride or alkyl shift. In a hypothetical aryl cadmium rearrangement, the driving force would likely be the formation of a more stable organometallic or organic species.

Migratory Aptitude: The relative ability of different groups to migrate is a key kinetic factor. In carbocation chemistry, the migratory aptitude generally follows the order: aryl > tertiary alkyl > secondary alkyl > primary alkyl. msu.edu For aryl groups, electron-donating substituents typically enhance the rate of migration by stabilizing the positive charge in the bridged transition state. nih.gov

Stereoelectronics: The geometric alignment of the migrating group's bonding orbitals with the empty orbital of the migration terminus is crucial. msu.edu Many rearrangements require a specific anti-periplanar orientation between the migrating group and the leaving group.

Without specific examples in aryl cadmium chemistry, these factors remain general principles that would likely apply if such a rearrangement were to occur.

Interactions with Lewis Bases and Ligand Exchange Phenomena

As electron-deficient species, dialkylcadmium compounds like this compound act as Lewis acids and readily react with Lewis bases to form coordination complexes or adducts. The cadmium center can expand its coordination number, typically from two to four.

Oxygen Donors: this compound forms adducts with oxygen-containing Lewis bases such as ethers. For instance, its close analog, dimethylcadmium (B1197958), is known to form a labile adduct with diethyl ether. nih.gov This interaction involves the donation of a lone pair of electrons from the oxygen atom to the empty p-orbitals of the cadmium atom. The formation of these adducts can influence the reactivity and stability of the organocadmium compound.

Sulfur Donors: Sulfur, being a soft donor atom, has a strong affinity for the soft cadmium metal center. This compound interacts with various sulfur-donor molecules to form stable complexes. These ligands can include thioethers, thiolates, and dithiocarbamates. The coordination diversity of sulfur-donor ligands allows them to act as σ-donors, and in some cases, engage in π-interactions depending on the metal's oxidation state. Studies on cadmium complexes with ligands like S-alkyl/aryl dithiocarbazate and diethyldithiocarbamate (B1195824) demonstrate the formation of stable, often tetra-coordinated, cadmium centers. wikipedia.orgmsu.edu

The general reaction for adduct formation is: (C2H5)2Cd + nL → (C2H5)2Cd·Ln Where L is a Lewis base (e.g., R2O, R2S) and n is typically 1 or 2.

| Cadmium Compound | Lewis Base (Donor Atom) | Adduct/Complex Type | Reference |

|---|---|---|---|

| Dimethylcadmium | Diethyl ether (Oxygen) | Labile Adduct | nih.gov |

| Dimethylcadmium | 2,2'-Bipyridine (Nitrogen) | Stable Adduct | nih.gov |

| Cadmium(II) | Diethyldithiocarbamate (Sulfur) | Mixed-Ligand Complex | wikipedia.org |

| Cadmium(II) | S-alkyl/aryl dithiocarbazate (Sulfur) | Monomeric & Dimeric Complexes | msu.edu |

Spectroscopic techniques are essential for characterizing the structure and bonding in this compound-Lewis base adducts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

NMR Spectroscopy: Multinuclear NMR is used to probe the electronic environment of the nuclei within the complex.

¹H and ¹³C NMR: These spectra provide information about the ethyl groups of this compound and the organic framework of the Lewis base. Upon coordination, shifts in the resonance of protons and carbons alpha and beta to the donor atom can be observed, indicating the extent of electron donation to the cadmium center. pku.edu.cn

¹¹³Cd NMR: Cadmium-113 (B1200676) is a spin-½ nucleus, making it suitable for high-resolution NMR studies. The ¹¹³Cd chemical shift is highly sensitive to the coordination environment of the cadmium atom. wikipedia.org A large chemical shift range allows for clear differentiation between various coordination geometries and types of donor atoms (e.g., oxygen vs. sulfur). wikipedia.org The formation of an adduct with a Lewis base typically causes a significant upfield or downfield shift in the ¹¹³Cd resonance compared to the free dialkylcadmium.

Infrared (IR) Spectroscopy: IR spectroscopy is used to investigate changes in vibrational frequencies of both the this compound moiety and the Lewis base upon adduct formation.

Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), vibrations corresponding to the Cd-C and the newly formed Cd-O or Cd-S bonds can be observed. The appearance of these new bands provides direct evidence of coordination. pku.edu.cn

Ligand Vibrations: Changes in the vibrational frequencies of the Lewis base ligand also indicate complexation. For example, a shift in the C-O stretching frequency of an ether or the C=S stretching frequency in a dithiocarbamate (B8719985) upon binding to cadmium confirms the interaction.

| Spectroscopic Method | Information Obtained | Key Observations |

|---|---|---|

| ¹H & ¹³C NMR | Electronic changes in the organic ligands. | Chemical shift changes for nuclei near the coordination site. |

| ¹¹³Cd NMR | Directly probes the cadmium coordination environment. | Large chemical shift changes upon adduct formation, sensitive to donor atom and geometry. |

| Infrared (IR) Spectroscopy | Evidence of new bond formation and changes in existing bonds. | Appearance of new Cd-Ligand stretching bands in the far-IR; shifts in characteristic vibrational bands of the ligand. |

Ligand Exchange Dynamics in Mixed Organometallic Systems and Their Implications

In solutions containing multiple organometallic species, dynamic exchange of alkyl groups can occur, significantly altering the reactivity and composition of the reagents present. While this compound itself is a defined compound, its presence in a mixture with other organometallics, such as Grignard reagents (RMgX) or organolithium compounds, can lead to complex equilibria. This behavior is analogous to the well-known Schlenk equilibrium, which describes the redistribution of ligands in solutions of Grignard reagents.

The Schlenk equilibrium involves the conversion of an alkylmagnesium halide into a dialkylmagnesium and a magnesium halide salt:

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.orgnih.gov

This equilibrium is influenced by factors such as the solvent, temperature, concentration, and the nature of the organic group. wikipedia.orgsmu.ca A similar redistribution can be postulated when this compound is part of a mixed system. For instance, in a mixture of this compound (Et₂Cd) and a magnesium halide (MgX₂), an equilibrium could be established with the ethylcadmium halide (EtCdX).

Et₂Cd + MgX₂ ⇌ 2 EtCdX

The implications of such ligand exchange dynamics are significant. The reactivity of the organometallic species in the mixture is a weighted average of the individual components. Ethylcadmium halides (EtCdX) are expected to have different nucleophilicity and reactivity compared to this compound (Et₂Cd). Therefore, the formation of these mixed-species through ligand exchange can alter the course of a chemical reaction, affecting product yields and selectivity. The presence of salts like magnesium halides can effectively create a more nucleophilic organocadmium reagent, often referred to as an 'ate complex', which exhibits enhanced reactivity. This principle is crucial in synthetic chemistry, where the precise nature of the organometallic reagent dictates the outcome of reactions, such as the selective acylation of acid chlorides to form ketones.

Radical and Electron Transfer Processes

Beyond polar reactions, this compound is also involved in processes driven by single electron transfer and radical intermediates. These pathways are particularly relevant in its reactions with certain unsaturated substrates and in its decomposition.

Free-Radical Decomposition Pathways

This compound can decompose through pathways involving free radicals, particularly when subjected to heat.

Studies on the thermal decomposition of this compound in hydrocarbon solvents, such as decane, have provided insight into the kinetics of this process. The decomposition in the temperature range of 263–328 K is not a simple unimolecular process. Instead, it occurs through two parallel mechanisms: a chainless free-radical mechanism and a chain-based free-radical mechanism. wikipedia.orgnih.gov

Table 2: Summary of this compound Thermal Decomposition

| Solvent | Temperature Range | Observed Mechanisms | Key Characteristics |

|---|

Reactions with Inorganic Hydrides and Cluster Formation

The reactivity of this compound extends to interactions with inorganic hydrides, leading to the formation of complex cluster compounds. A notable example is its reaction with the boron hydride, decaborane(14).

The interaction between this compound (Et₂Cd) and decaborane(14) (B₁₀H₁₄) in etheral solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of a unique cadmium-boron cluster. rsc.org This reaction produces a neutral, internally bridged derivative of decaborane (B607025), which incorporates the cadmium atom directly into the borane (B79455) framework. rsc.org

The product of this reaction is a crystalline solid, formulated as CdB₁₀H₁₂,2S, where 'S' represents the solvent molecule (either diethyl ether or THF). rsc.org In this compound, the cadmium atom is bonded directly to the boron framework, creating a 6,9-internally-bridged structure. rsc.org This reaction is significant as it represents a key method for synthesizing cadmium-containing boron hydride clusters. The reaction proceeds with the elimination of ethane, as the ethyl groups from this compound are displaced.

When the resulting cadmium borane compound is treated with ethereal hydrogen chloride, it quantitatively reacts to yield decaborane and cadmium chloride, demonstrating the reactivity of the Cd–B bonds. rsc.org

The neutral cadmium-boron cluster, CdB₁₀H₁₂,2S, exhibits further reactivity in aqueous solutions, leading to the formation of a novel dianion. When dissolved in water, the compound ionizes to produce the complex anion [(B₁₀H₁₂)₂Cd]²⁻. rsc.org This dianion is a new type of cadmium-boron cluster, where a central cadmium atom is coordinated by two B₁₀H₁₂²⁻ ligands.

The structure of these compounds has been investigated to understand the nature of the cadmium-boron interaction. The neutral CdB₁₀H₁₂,2S is recognized as the first example of a neutral, internally-bridged derivative of decaborane featuring direct bonds between cadmium and boron. rsc.org The properties of these compounds are summarized in the table below.

Table 1: Properties of Cadmium-Boron Cluster Compounds

| Compound Formula | Description | Key Characteristics |

| CdB₁₀H₁₂,2S (S = Et₂O or THF) | A neutral, 6,9-internally-bridged derivative of decaborane. rsc.org | Contains direct Cadmium-Boron (Cd–B) bonds. rsc.org |

| [(B₁₀H₁₂)₂Cd]²⁻ | A novel dianion formed from the ionization of the neutral cluster in aqueous solution. rsc.org | Features a central cadmium atom coordinated to two borane ligands. rsc.org |

Advanced Spectroscopic and Computational Investigations of Diethylcadmium

Vibrational Spectroscopy of Diethylcadmium (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a cornerstone for probing the molecular structure and bonding within chemical compounds. For this compound, these methods are instrumental in identifying characteristic vibrational modes that are directly linked to its molecular architecture and the nature of its chemical bonds.

Spectroscopic Signatures of Carbon-Cadmium Bonds and Molecular Structure

Infrared and Raman spectroscopy are employed to detect specific vibrational frequencies associated with the carbon-cadmium (C-Cd) bonds in organocadmium compounds, including this compound. The analysis of these spectral signatures provides critical information about the molecular geometry and the electronic environment surrounding the cadmium atom. By examining the patterns and intensities of these vibrations, researchers can elucidate the structural integrity and the nature of the C-Cd covalent linkage researchgate.netresearchgate.netresearchgate.net. These techniques are fundamental in confirming the presence and characterizing the strength and symmetry of these bonds, thereby contributing to a comprehensive understanding of this compound's molecular framework.

Analysis of Solvent Effects on Vibrational Modes and Adduct Formation

The vibrational spectra of this compound can be significantly influenced by the presence of solvents and the formation of molecular adducts. Interactions between solvent molecules and the cadmium center can lead to changes in the local electronic environment and molecular geometry, which are subsequently reflected in shifts or alterations of the observed vibrational modes researchgate.netresearchgate.net. Studies investigating solvent effects are crucial for understanding the behavior of this compound in solution, including its propensity to form coordination complexes or adducts with Lewis bases. Such analyses help in characterizing the stability and nature of these interactions, providing insights into the reactivity and associative behavior of this compound in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cadmium Centers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly employing the ¹¹³Cd nucleus, offers a powerful and sensitive probe for elucidating the coordination environment and electronic structure of cadmium-containing compounds. The chemical shifts and other NMR parameters provide detailed insights into the local symmetry, bonding, and electronic distribution around the cadmium atom.

Future Research Directions in Diethylcadmium and Organocadmium Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Control and Efficiency

Current synthetic routes to organocadmium compounds, such as diethylcadmium, often rely on transmetalation reactions involving Grignard reagents or organolithium compounds with cadmium salts scribd.comwikiwand.comwikipedia.orglscollege.ac.in. While established, these methods can sometimes suffer from issues related to byproduct formation, sensitivity to air and moisture, and the need for anhydrous conditions. Future research should focus on developing synthetic strategies that offer improved control over reactivity and yield, potentially through:

Direct Synthesis from Cadmium Metal: Investigating the use of highly reactive cadmium metal powders for direct synthesis could offer more atom-economical routes acs.org.

Electrochemical Methods: Further development of electrochemical syntheses for organocadmium halides and other derivatives could provide milder and more controlled reaction conditions thieme-connect.de.

Ligand-Assisted Synthesis: Exploring novel ligand systems that stabilize reactive organocadmium intermediates or direct reactivity could lead to enhanced selectivity and efficiency. For instance, studies on organocadmium aminoalcoholates have shown promise in controlling reactivity and structure researchgate.net.

Flow Chemistry: Adapting existing or developing new syntheses within flow chemistry platforms could offer better control over reaction parameters, improve safety by minimizing the handling of hazardous intermediates, and facilitate scale-up mdpi.comfrontiersin.org.

Advanced Mechanistic Elucidation of Complex and Cascade Reaction Pathways

A comprehensive understanding of the mechanisms governing organocadmium reactions is crucial for optimizing existing processes and designing new ones. While some reactions, like the conversion of acyl chlorides to ketones, are well-documented scribd.comwikiwand.comwikipedia.orgscribd.com, other complex or cascade reaction pathways involving organocadmium species remain less understood. Future research should aim to:

Utilize Spectroscopic and Computational Tools: Employing advanced spectroscopic techniques (e.g., in situ NMR) and computational methods (e.g., DFT calculations) can provide detailed insights into reaction intermediates, transition states, and the factors influencing selectivity researchgate.netiranchembook.irescholarship.orgcsic.es.

Investigate Reaction Dynamics: Understanding the dynamic aspects of organocadmium reactions, including potential for rearrangements or unexpected pathways, is essential. For example, studies on aromatic organocadmium rearrangements highlight the complexity that can arise core.ac.uk.

Clarify the Role of Salts and Solvents: Further mechanistic studies should clarify the precise role of salts (e.g., magnesium salts from Grignard precursors) and solvents in influencing the reactivity and selectivity of organocadmium reagents, including the formation of "ate" complexes scribd.comwikiwand.comwikipedia.orglscollege.ac.in.

Development of Sustainable and Environmentally Benign Organocadmium Reagents and Processes

The toxicity of cadmium necessitates a strong focus on developing more sustainable and environmentally benign approaches to organocadmium chemistry. Future research directions include:

Reducing Cadmium Usage: Developing catalytic systems that employ organocadmium compounds in substoichiometric or catalytic amounts would significantly reduce cadmium waste.

Alternative Cadmium Sources: Investigating less hazardous or more easily handled cadmium precursors for organometallic synthesis.

Waste Minimization and Recycling: Implementing strategies for minimizing waste generation and exploring methods for recycling or recovering cadmium from reaction byproducts.

Green Solvents and Conditions: Exploring the use of greener solvents, solvent-free conditions, or milder reaction temperatures for organocadmium transformations, aligning with broader green chemistry principles tandfonline.compreprints.org.

Integration of this compound in Advanced Catalytic Cycles and Multicomponent Reactions

While organocadmium compounds have traditionally been used as stoichiometric reagents, their potential as catalysts or key components in catalytic cycles and multicomponent reactions (MCRs) warrants further investigation.

Catalytic Cycles: Research could explore the use of organocadmium species as catalysts or co-catalysts in various organic transformations, potentially leveraging their Lewis acidic properties or unique reactivity.

Multicomponent Reactions (MCRs): Investigating the role of organocadmium compounds in MCRs could lead to the efficient synthesis of complex molecules in a single step. While MCRs are increasingly studied with other metals like copper and palladium mdpi.comfrontiersin.orgtcichemicals.comeie.grmdpi.com, the potential of cadmium-mediated MCRs remains largely unexplored.

Precursors for Nanomaterials: Organocadmium compounds, particularly volatile ones like dimethylcadmium (B1197958), have been used as precursors for II-VI semiconductor nanocrystals wikiwand.comwikipedia.org. Future research could explore this compound or other organocadmium compounds for the synthesis of advanced materials with tailored properties.

Computational Design and Prediction of Novel Organocadmium Reactivity and Selectivity

Computational chemistry offers a powerful avenue for predicting and understanding the reactivity and selectivity of organocadmium compounds, guiding experimental efforts.

Predictive Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict new reaction pathways, optimize reaction conditions, and design novel organocadmium reagents with specific properties researchgate.netiranchembook.irescholarship.orgcsic.es.

Mechanism-Based Design: Employing computational studies to elucidate complex reaction mechanisms can inform the rational design of catalysts and reagents for improved selectivity, especially in stereoselective transformations iranchembook.irescholarship.org.

Structure-Reactivity Relationships: Computational analysis can help establish clear structure-reactivity relationships, allowing for the targeted synthesis of organocadmium compounds tailored for specific applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing diethylcadmium with high purity, and how can experimental protocols be optimized to minimize side reactions?

- Methodological Answer : Synthesis of this compound requires strict control of reaction conditions due to its pyrophoric nature. Use anhydrous solvents (e.g., THF or hexane) and inert atmospheres (argon/glovebox) to prevent oxidation. Monitor stoichiometry between cadmium chloride and Grignard reagents (e.g., ethylmagnesium bromide) to avoid excess alkyl groups, which can lead to decomposition . Characterization via and should confirm the absence of residual ligands or solvent adducts. Document all steps in line with reproducibility standards, including detailed temperature gradients and quenching procedures .

Q. How should researchers safely handle and store this compound to mitigate risks in laboratory settings?

- Methodological Answer : Implement protocols for handling air-sensitive compounds: use Schlenk lines or gloveboxes for transfers, and store under inert gas in flame-sealed ampoules. Safety measures include secondary containment trays, fire-resistant lab coats, and emergency quenching agents (e.g., dry sand or specialized reactive-metal suppressants). Regularly validate storage integrity using pressure tests and gas chromatography to detect leaks .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine (for direct cadmium coordination analysis) with IR spectroscopy to identify Cd-C stretching modes (~450–500 cm). If discrepancies arise between theoretical and observed spectra, cross-validate with X-ray crystallography or elemental analysis. For example, unexpected peaks in NMR may indicate solvent adducts; repeating experiments under stricter anhydrous conditions can resolve inconsistencies .

Advanced Research Questions

Q. How can researchers reconcile contradictory reactivity data for this compound in cross-coupling reactions across different solvent systems?

- Methodological Answer : Contradictions often stem from solvent polarity effects on Cd’s Lewis acidity. Design a matrix of experiments varying solvents (e.g., toluene vs. DMF) and measure reaction kinetics via in situ FTIR or calorimetry. Use computational models (DFT) to correlate solvent dielectric constants with transition-state energies. Publish raw datasets (e.g., kinetic profiles) in supplementary materials to enable peer validation .

Q. What strategies are effective in optimizing this compound’s catalytic efficiency in organometallic transformations while avoiding ligand displacement?

- Methodological Answer : Employ ligand design principles: bulky ligands (e.g., tricyclohexylphosphine) can stabilize the Cd center without displacing ethyl groups. Screen ligands using high-throughput robotic systems under controlled atmospheres. Compare turnover numbers (TON) and quantify ligand leaching via ICP-MS. Statistical tools like ANOVA can identify significant variables (e.g., ligand steric parameters) affecting performance .

Q. How should researchers address discrepancies between computational predictions and experimental observations of this compound’s thermal stability?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways (e.g., ethane release). Compare results with ab initio molecular dynamics simulations to identify overlooked factors (e.g., trace moisture). Publish computational input files and experimental raw data in FAIR-compliant repositories to facilitate cross-disciplinary analysis .

Data Management and Publication

Q. What are the best practices for documenting this compound-related experiments to ensure reproducibility and compliance with FAIR principles?

- Methodological Answer : Include machine-readable metadata (e.g., reaction SMILES, instrument calibration logs) in electronic lab notebooks. For publications, provide supplementary crystallographic data (CIF files) and spectral libraries. Use persistent identifiers (DOIs) for datasets and cite prior studies using standardized IUPAC nomenclature to avoid ambiguity .

Q. How can researchers ethically navigate intellectual property concerns when publishing this compound applications without compromising academic transparency?

- Methodological Answer : Disclose patent-pending findings in alignment with journal policies (e.g., provisional patent filings before submission). Use embargoed data repositories for sensitive results while sharing non-proprietary methods. Clearly demarcate fundamental research (e.g., mechanistic studies) from applied innovations in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.